

Infrared Spectroscopy of Methyl 6-amino-1H-indole-2-carboxylate: A Technical Guide

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Compound of Interest

Compound Name: Methyl 6-amino-1H-indole-2-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the infrared (IR) spectroscopy of **Methyl 6-amino-1H-indole-2-carboxylate**. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide presents a predicted infrared absorption spectrum based on the analysis of its constituent functional groups and data from structurally similar molecules. It also outlines the standard experimental protocols for obtaining an empirical spectrum.

Predicted Infrared Spectral Data

The infrared spectrum of **Methyl 6-amino-1H-indole-2-carboxylate** is determined by the vibrational modes of its primary aromatic amine, the indole ring system, and the methyl ester functional group. The predicted characteristic absorption bands, their corresponding vibrational modes, and expected wavenumber ranges are summarized in the table below.

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode	Functional Group
~3450-3350	Medium	Asymmetric & Symmetric N-H Stretch	Primary Aromatic Amine (Ar-NH ₂)
~3300	Medium	N-H Stretch	Indole Ring
~3100-3000	Medium-Weak	Aromatic C-H Stretch	Indole Ring
~2950	Medium-Weak	Aliphatic C-H Stretch	Methyl Ester (-OCH ₃)
~1710-1690	Strong	C=O Stretch	Methyl Ester
~1620-1580	Medium	N-H Bend	Primary Aromatic Amine (Ar-NH ₂)
~1600, ~1470	Medium-Weak	C=C Stretch	Aromatic Ring
~1340-1250	Strong	C-N Stretch	Aromatic Amine
~1250-1200	Strong	Asymmetric C-O-C Stretch	Methyl Ester
~1100-1050	Medium	Symmetric C-O-C Stretch	Methyl Ester
~900-650	Medium-Strong	N-H Wag	Primary Aromatic Amine (Ar-NH ₂)
~850-750	Strong	C-H Out-of-plane Bend	Substituted Benzene Ring

Interpretation of Key Spectral Regions:

- N-H Stretching Region (3500-3200 cm⁻¹): The primary aromatic amine is expected to show two distinct bands corresponding to the asymmetric and symmetric N-H stretching vibrations. [1][2][3] The indole N-H stretch will likely appear as a separate, medium-intensity band in this region.[4]

- C=O Stretching Region (1750-1650 cm^{-1}): A strong absorption band is anticipated for the carbonyl group of the methyl ester.[5][6] Its position may be slightly influenced by conjugation with the indole ring.
- Fingerprint Region (<1500 cm^{-1}): This region will contain a complex pattern of absorptions arising from C-N stretching of the aromatic amine, C-O stretching of the ester, and various bending vibrations of the indole ring and its substituents.[2][7][8] These bands are highly characteristic of the molecule as a whole.

Experimental Protocols for Infrared Spectroscopy

To obtain an experimental infrared spectrum of solid **Methyl 6-amino-1H-indole-2-carboxylate**, the following protocols are recommended:

1. Sample Preparation (Solid State)

- Potassium Bromide (KBr) Pellet Method:
 - Thoroughly grind 1-2 mg of the sample with approximately 200 mg of dry, spectroscopic grade KBr using an agate mortar and pestle.
 - Transfer the fine powder to a pellet press.
 - Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
 - Place the pellet in the sample holder of the FTIR spectrometer.
- Thin Solid Film Method:
 - Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or acetone).
 - Apply a drop of the solution onto a KBr or NaCl salt plate.
 - Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.

- Mount the salt plate in the spectrometer's sample holder.
- Attenuated Total Reflectance (ATR) Method:
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
 - This method requires minimal sample preparation and is non-destructive.

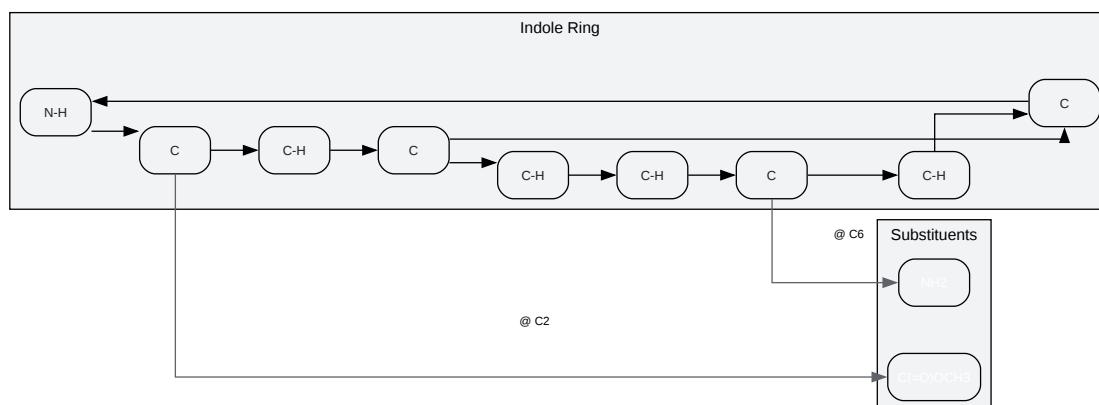
2. Instrumental Analysis

- Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
- Spectral Range: Typically $4000\text{-}400\text{ cm}^{-1}$.
- Resolution: 4 cm^{-1} is generally sufficient for qualitative analysis.
- Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.
- Background: Record a background spectrum of the empty sample compartment (or the clean ATR crystal/salt plate) prior to running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Visualizations

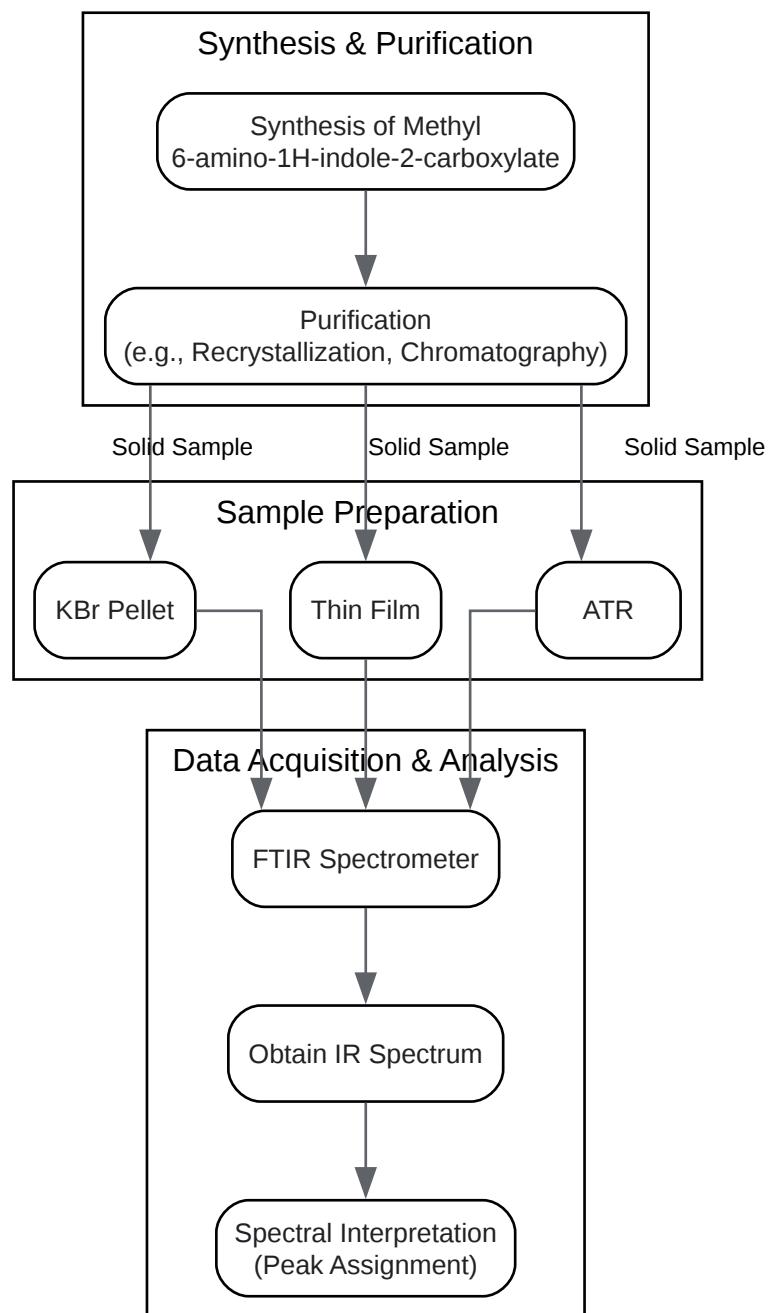
The following diagrams illustrate the molecular structure and a general workflow for its spectroscopic analysis.

Molecular Structure of Methyl 6-amino-1H-indole-2-carboxylate

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Caption: Molecular structure highlighting the key functional groups.

Workflow for IR Spectroscopic Analysis

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Caption: General experimental workflow for obtaining and analyzing the IR spectrum.

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